molecular formula C18H22N2O6 B558231 Boc-Phe-OSu CAS No. 3674-06-4

Boc-Phe-OSu

Cat. No.: B558231
CAS No.: 3674-06-4
M. Wt: 362,38 g/mole
InChI Key: NHUCANAMPJGMQL-ZDUSSCGKSA-N
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Description

Boc-Phe-OSu (tert-butoxycarbonyl-phenylalanine N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₂N₂O₆, with a molecular weight of 362.38 g/mol (CAS: 3674-06-4) . The compound features a Boc (tert-butoxycarbonyl) group protecting the amine and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group, enabling efficient coupling with nucleophiles (e.g., amines) in solid-phase or solution-phase peptide synthesis . Key physical properties include:

  • Melting point: 150–152°C
  • Optical activity: [α]²⁰/D = 21.0±1° (1% in dioxane)
  • Solubility: Soluble in polar aprotic solvents (e.g., DCM, dioxane) and hydrolyzes in aqueous conditions .

This compound is valued for its stability under basic conditions and low toxicity compared to other activating groups (e.g., pentafluorophenyl esters), as it releases N-hydroxysuccinimide (HOSu), a water-soluble byproduct .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUCANAMPJGMQL-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190195
Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-06-4
Record name N-tert-Butyloxycarbonyl-L-phenylalanine N-hydroxysuccinimide ester
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Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Record name tert-Butyl (S)-(1-benzyl-2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxoethyl)carbamate
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Record name tert-butyl (S)-[1-benzyl-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]carbamate
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Preparation Methods

Reaction Overview

Boc-Phe-OH+NHSEDC, THFBoc-Phe-OSu+Byproducts\text{Boc-Phe-OH} + \text{NHS} \xrightarrow{\text{EDC, THF}} \text{this compound} + \text{Byproducts}

Key Parameters

ComponentQuantityConditionsYield
Boc-Phe-OH3.00 g (11.3 mmol)THF, RT, 30 min58%
NHS1.43 g (12.4 mmol)
EDC1.93 g (12.4 mmol)

Procedure :

  • Dissolve Boc-Phe-OH and NHS in tetrahydrofuran (THF).

  • Add EDC at room temperature, stirring for 30 minutes.

  • Isolate the product via filtration and washing with cold THF.

Advantages :

  • Simplified workflow suitable for laboratory-scale synthesis.

  • Compatibility with moisture-sensitive reactions.

Limitations :

  • Requires stoichiometric excess of EDC for optimal activation.

  • Byproduct (urea derivatives) necessitates purification.

Two-Step Synthesis via Di-tert-Butyl Dicarbonate

A multi-step approach employs Di-tert-butyl dicarbonate (Boc2OBoc_2O) for amino protection followed by NHS esterification. This method is favored for scalability but involves longer reaction times.

Step 1: Boc Protection of L-Phenylalanine

L-Phe-OH+Boc2ONaHCO3,THFBoc-Phe-OH+CO2\text{L-Phe-OH} + Boc2O \xrightarrow{\text{NaHCO}3, \text{THF}} \text{Boc-Phe-OH} + \text{CO}_2

Conditions

  • Reagents : Aqueous NaHCO₃, THF, 12 hours at 23°C.

  • Workup : Acid-base extraction to isolate Boc-Phe-OH.

Step 2: NHS Ester Formation

Boc-Phe-OH+NHSEDC, DioxaneThis compound\text{Boc-Phe-OH} + \text{NHS} \xrightarrow{\text{EDC, Dioxane}} \text{this compound}

Alternative Coupling Agents and Optimization

Dicyclohexylcarbodiimide (DCC)

While excluded sources mention DCC, peer-reviewed studies validate its use in analogous NHS ester syntheses. DCC offers higher reactivity than EDC but generates dicyclohexylurea, complicating purification.

Comparative Analysis of Synthetic Routes

MethodCoupling AgentTimeYieldScalability
EDC-MediatedEDC0.5 h58%Moderate
Two-StepEDC14 h~60%High
DCC-BasedDCC2 h~65%Low

Key Findings :

  • EDC-Mediated strikes a balance between speed and yield.

  • Two-Step suits industrial contexts despite longer duration.

  • DCC offers marginal yield improvements but complicates purification.

Industrial-Scale Production Considerations

Solvent Selection

  • THF/Dioxane : Preferred for reactivity but require stringent drying.

  • DCM : Alternative for acid-sensitive steps but limited by volatility.

Process Optimization

  • Temperature Control : Maintain ≤25°C to prevent epimerization.

  • Quality Control : HPLC monitoring ensures >95% purity for pharmaceutical applications.

Critical Evaluation of Methodological Advancements

Recent innovations focus on flow chemistry to accelerate NHS ester formation and reduce reagent waste. Microreactor systems enable continuous synthesis with yields exceeding 75%, though industrial adoption remains limited .

Chemical Reactions Analysis

Types of Reactions

Boc-Phe-OSu primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles such as amines, allowing for the formation of stable amide bonds .

Common Reagents and Conditions

Major Products

The primary product of the reaction between this compound and an amine is a Boc-protected peptide or protein. The Boc group can later be removed under acidic conditions to yield the free amine .

Scientific Research Applications

Key Applications

Boc-Phe-OSu plays a significant role in drug discovery by enabling the synthesis of peptide-based drugs and drug conjugates. Its NHS ester group allows for conjugation with various molecules, enhancing drug delivery systems. This capability is particularly useful in targeting specific cells or tissues, potentially improving therapeutic efficacy .

Case Study: Peptide Drug Conjugates
A study demonstrated the successful conjugation of this compound with nanoparticles to create targeted drug delivery systems. These systems showed improved cellular uptake and reduced off-target effects compared to traditional delivery methods, highlighting the potential of this compound in developing novel therapeutics.

Protein Chemistry Research

This compound is utilized in protein modification through techniques such as protein labeling. By attaching this compound to specific amino acid residues on proteins, researchers can study protein-protein interactions, localization within cells, and enzymatic activity. This application is vital for understanding biological processes at the molecular level .

Table 2: Applications of this compound in Protein Chemistry

ApplicationDescriptionSignificance
Protein LabelingAttaching this compound to proteinsEnables study of interactions and localization
Enzyme Activity AssaysModifying enzymes to assess activityCritical for understanding metabolic pathways
Structural BiologyInvestigating protein structuresAids in elucidating mechanisms of action

Mechanism of Action

Boc-Phe-OSu does not have a direct biological mechanism of action as it is primarily used as a reagent in chemical synthesis. Its primary function is to facilitate the formation of amide bonds through the activated NHS ester group, which reacts with the N-terminal amine of another peptide. This allows for the controlled addition of L-phenylalanine during peptide chain construction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Boc-Phe-OSu belongs to a class of N-hydroxysuccinimide (OSu) esters of Boc-protected amino acids. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound 3674-06-4 C₁₈H₂₂N₂O₆ 362.38 Boc-protected phenylalanine; high coupling efficiency, moderate hydrophobicity Peptide synthesis, bead-based combinatorial libraries
Boc-Cys(Bz)OPFP - - - Boc-protected cysteine with benzyl (Bz) and pentafluorophenyl (PFP) esters Chiral separation studies; higher hydrophobicity than this compound
Boc-D-Cys(Mbzl)-OSu 90545-10-1 C₂₀H₂₆N₂O₆S 422.5 D-cysteine derivative with methylbenzyl (Mbzl) protection; chiral specificity Screening tools for protein-binding domains
Fmoc-Met-OSu - C₂₀H₂₄N₂O₆S 420.48 Fmoc-protected methionine; slower coupling kinetics than this compound Surface capping in one-bead-one-compound (OBOC) libraries
Boc-Phe-Phe-OSu - C₂₇H₃₁N₃O₇ 533.55 Dipeptide derivative; increased steric hindrance and molecular weight Synthesis of ω-aminoalkanoic acid derivatives

Key Research Findings

Reactivity and Coupling Efficiency: this compound exhibits faster coupling kinetics compared to Fmoc-Met-OSu due to differences in protecting group stability. In OBOC library synthesis, this compound achieved ~90% surface amine capping in 30 minutes, whereas Fmoc-Met-OSu capped only ~10% under identical conditions . In ball milling reactions, this compound efficiently produced Boc-Phe-Phe-OMe with a milling load of 188.8 mg/mL, demonstrating robustness in mechanochemical synthesis .

Chromatographic Behavior :

  • In chiral separation studies (HPLC), this compound showed a retention factor (kₐ) of 5.8 , higher than Boc-Cys(Bz)OPFP (kₐ = 4.9) due to phenylalanine’s aromatic side chain enhancing hydrophobic interactions with the stationary phase .

Stability and Solubility :

  • This compound is stable in organic solvents (e.g., DCM/diethyl ether) but hydrolyzes in aqueous media. Its solubility in dioxane ([α]²⁰/D = 21.0±1°) facilitates optical purity assessments .
  • Boc-D-Cys(Mbzl)-OSu contains a sulfur atom and methylbenzyl group, increasing its molecular weight (422.5 g/mol) and altering solubility compared to this compound .

Applications in Combinatorial Chemistry: this compound is preferred over Fmoc derivatives for surface density reduction in OBOC libraries due to its rapid reaction kinetics, minimizing nonspecific binding . Boc-Phe-Phe-OSu extends utility to dipeptide synthesis but requires optimized conditions to overcome steric hindrance .

Biological Activity

Boc-Phe-OSu, or N-tert-butyloxycarbonyl-L-phenylalanine succinimidyl ester, is a synthetic compound widely utilized in peptide synthesis. Its primary function is as a coupling reagent in solid-phase peptide synthesis (SPPS), where it facilitates the formation of amide bonds between amino acids. This article explores the biological activity associated with this compound, focusing on its role in peptide synthesis, applications in biological research, and relevant case studies.

This compound has the molecular formula C18H22N2O6C_{18}H_{22}N_{2}O_{6} and a molecular weight of approximately 362.38 g/mol. The structure includes a tert-butyloxycarbonyl (Boc) group that protects the amino group of L-phenylalanine and a reactive N-hydroxysuccinimide (NHS) ester that activates the carboxylic acid for coupling reactions. This unique combination allows for selective coupling without unwanted side reactions, making it an essential tool in peptide synthesis.

Role in Peptide Synthesis

This compound is primarily used as a building block in SPPS. The NHS ester facilitates the formation of amide bonds with the N-terminal amine of another amino acid, allowing for controlled addition during peptide chain construction. The general reaction can be represented as follows:

RCOOH+H2NR+Boc Phe OSuRC O NHR +NHS\text{R}-\text{COOH}+\text{H}_2\text{NR}+\text{Boc Phe OSu}\rightarrow \text{R}-\text{C O }-\text{NHR }+\text{NHS}

Where R\text{R} represents another amino acid or amine, and NHS\text{NHS} is a byproduct of the reaction.

Applications in Biological Research

While this compound does not have direct biological interactions, it enables studies on protein-protein interactions and cellular localization when incorporated into peptides. The peptides synthesized using this compound can be employed to investigate various biological processes and mechanisms within cells.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Boc-Lys-OHContains lysine with a Boc protecting groupUsed for synthesizing peptides with basic residues
Fmoc-Phe-OHFmoc protecting group instead of BocMore commonly used in Fmoc-based peptide synthesis
Z-Phe-OHBenzyloxycarbonyl protecting groupSuitable for sensitive reactions where Boc may not apply

This compound's uniqueness lies in its specific reactivity profile due to the combination of the Boc protection and the reactive NHS ester, allowing for efficient coupling reactions crucial in synthesizing complex peptides with controlled sequences.

Case Studies and Research Findings

  • Synthesis of Thermostable Insulin Derivatives : A study reported that this compound was used to synthesize a modified insulin derivative (FHI) that demonstrated significant stability under heat treatment compared to wild-type insulin. In vivo tests showed that FHI effectively reduced blood glucose levels in diabetic mice models without adverse effects, indicating its potential therapeutic applications .
  • Peptide Synthesis Efficiency : Research demonstrated that using this compound in liquid-assisted ball milling resulted in excellent yields of dipeptides without racemization, showcasing its efficiency as a coupling reagent . For instance, Boc-Gly-OSu produced high yields when treated with various amino acids under optimized conditions.
  • Prodrug Development : Another study explored cathepsin B-cleavable prodrugs synthesized using this compound derivatives. These prodrugs exhibited selective activation in cancer cells expressing cathepsin B, highlighting the utility of this compound in developing targeted therapeutic agents .

Q & A

Q. Example experimental design :

ConditionSolventCatalystTemp (°C)Yield (%)Purity (HPLC)
StandardDMFNone257592
OptimizedDCM:DMFHOBt48898

Validate using HPLC and MALDI-TOF to confirm sequence integrity .

How should researchers address contradictory data on this compound coupling efficiency in literature?

Advanced
Contradictions often arise from differences in:

  • Protection schemes : Competing protecting groups (e.g., Fmoc vs. Boc) alter steric environments.
  • Analytical methods : HPLC vs. LC-MS may yield varying purity assessments.
    Resolution strategy :

Replicate experiments using standardized protocols (e.g., equimolar reagent ratios, inert atmosphere).

Cross-validate with orthogonal techniques (e.g., NMR for byproduct identification, CD spectroscopy for structural confirmation).

Apply statistical tools (e.g., ANOVA) to quantify variability across studies .

What analytical techniques are essential for characterizing this compound-mediated peptide products?

Q. Basic

  • HPLC : Assess purity and retention time shifts caused by incomplete coupling.
  • NMR : Confirm Boc deprotection (disappearance of tert-butyl signals at ~1.4 ppm) and amide bond formation.
  • Mass spectrometry : Verify molecular weight accuracy (±1 Da) and detect side products (e.g., succinimide adducts) .

How does this compound’s stability under acidic conditions impact orthogonal protection strategies?

Advanced
The Boc group is labile under strong acids (e.g., TFA), enabling selective deprotection in multi-step syntheses. However, prolonged exposure to mild acids (e.g., HCl/dioxane) can hydrolyze the NHS ester prematurely. To mitigate:

  • Use scavengers (e.g., triisopropylsilane) during TFA cleavage to minimize side reactions.
  • Monitor pH rigorously in aqueous-organic mixtures (e.g., buffered DMF) to preserve ester integrity .

What are the best practices for handling and storing this compound to ensure reproducibility?

Q. Basic

  • Storage : Keep desiccated at –20°C in amber vials to prevent hydrolysis and photodegradation.
  • Handling : Use anhydrous solvents and glove boxes (<10 ppm H₂O) for weighing.
  • Quality control : Pre-test batches via FTIR (C=O stretch at ~1740 cm⁻¹) before critical syntheses .

What challenges arise when scaling up this compound-mediated reactions, and how can they be addressed?

Advanced
Scale-up issues include:

  • Solvent volume constraints : Switch to continuous flow systems for better mixing and heat dissipation.
  • Purification complexity : Use gradient flash chromatography or preparative HPLC to isolate products.
  • Cost-efficiency : Optimize molar ratios (e.g., 1.2:1 amino acid:resin loading) to minimize waste .

How can computational modeling predict this compound’s compatibility with non-canonical amino acids?

Advanced
Molecular docking (e.g., AutoDock Vina) simulates NHS ester interactions with target amine groups. Parameters to model:

  • Steric maps : Compare Phe side-chain bulk with non-canonical residues (e.g., azido-phenylalanine).
  • Electrostatic potentials : Predict reactivity shifts in polar environments.
    Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

What experimental evidence supports this compound’s stability under varying pH and temperature conditions?

Q. Basic

  • pH stability : this compound remains intact at pH 7–9 (confirmed by NMR), but hydrolyzes rapidly at pH <3 or >10.
  • Thermal stability : Decomposition occurs above 40°C (TGA data shows 5% mass loss at 45°C).
    Use buffered solutions (pH 7.4) and controlled thermocyclers for long-term reactions .

How can this compound be integrated into solid-phase peptide synthesis (SPPS) workflows?

Q. Advanced

  • Resin selection : Use Wang or Rink amide resins for optimal NHS ester coupling.
  • Cleavage conditions : TFA cocktails (95% TFA, 2.5% H₂O, 2.5% TIS) efficiently remove Boc without damaging the resin.
  • Monitoring : Conduct Kaiser tests after each coupling cycle to detect unreacted amines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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